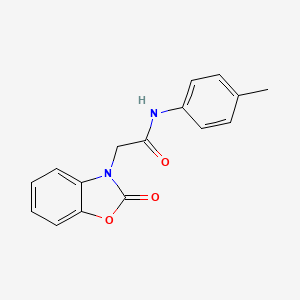![molecular formula C18H13N3O2 B5778203 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as Napyrazole, is a heterocyclic compound with potential applications in scientific research. It is a highly selective and potent inhibitor of the protein kinase CK1δ, which has been implicated in a variety of cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Wirkmechanismus
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine selectively binds to the ATP-binding site of CK1δ and inhibits its kinase activity. This inhibition leads to the disruption of downstream signaling pathways that are regulated by CK1δ, such as the circadian rhythm, DNA damage response, and Wnt signaling pathway.
Biochemical and Physiological Effects:
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have a variety of biochemical and physiological effects. It disrupts the circadian rhythm by inhibiting the activity of CK1δ, which is a key regulator of the circadian clock. It also sensitizes cancer cells to DNA-damaging agents by inhibiting the DNA damage response pathway. Furthermore, 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine inhibits the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and tumorigenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high selectivity and potency for CK1δ. This allows for the specific inhibition of CK1δ without affecting other kinases. However, one limitation of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Another area of interest is the investigation of the role of CK1δ in other cellular processes and pathways. Additionally, the potential therapeutic applications of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in the treatment of circadian rhythm disorders and cancer should be explored further.
Synthesemethoden
The synthesis of 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 2-naphthol with 5-bromomethyl-1,2,4-oxadiazole-3-carboxylic acid followed by the coupling of the resulting intermediate with 3-pyridylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification by column chromatography and recrystallization. This method has been reported to yield 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been widely used in scientific research as a tool compound to study the function of CK1δ. CK1δ plays an important role in the regulation of circadian rhythm, and 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to disrupt the circadian clock in vitro and in vivo. It has also been reported to inhibit the DNA damage response pathway and sensitize cancer cells to DNA-damaging agents. In addition, 3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to inhibit the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and tumorigenesis.
Eigenschaften
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-2-5-14-10-16(8-7-13(14)4-1)22-12-17-20-18(21-23-17)15-6-3-9-19-11-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOTXPCJCWJBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)

![methyl 2-chloro-5-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5778214.png)
![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)